molecular formula C19H23F3N6 B6445615 4-methyl-2-(pyrrolidin-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine CAS No. 2549019-46-5

4-methyl-2-(pyrrolidin-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

Cat. No.: B6445615
CAS No.: 2549019-46-5
M. Wt: 392.4 g/mol
InChI Key: HVAXLZLDDIHOIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-methyl-2-(pyrrolidin-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine features a pyrimidine core substituted with:

  • A methyl group at position 4,
  • A pyrrolidine ring at position 2,
  • A piperazine linker at position 6, which is further connected to a 3-(trifluoromethyl)pyridin-2-yl group.

Pyrimidine derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including kinase inhibition and receptor modulation . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperazine-pyrrolidine combination may improve solubility and binding affinity.

Properties

IUPAC Name

4-methyl-2-pyrrolidin-1-yl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N6/c1-14-13-16(25-18(24-14)28-7-2-3-8-28)26-9-11-27(12-10-26)17-15(19(20,21)22)5-4-6-23-17/h4-6,13H,2-3,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAXLZLDDIHOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=C(C=CC=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with a similar pyrrolidine structure have shown nanomolar activity against ck1γ and ck1ε. These kinases play crucial roles in various cellular processes, including cell division and differentiation, and are potential targets for therapeutic intervention.

Mode of Action

It’s suggested that the chiral moiety of similar compounds influences kinase inhibition. This implies that the compound may interact with its targets, leading to changes in their activity.

Pharmacokinetics

Modifications of similar compounds have been made to optimize their pharmacokinetic profile. This suggests that the compound’s bioavailability may be influenced by its chemical structure and modifications.

Biological Activity

The compound 4-methyl-2-(pyrrolidin-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound features a complex structure comprising a pyrimidine core substituted with a pyrrolidine ring and a trifluoromethyl-pyridine moiety. The presence of these functional groups may contribute to its biological activity by influencing interactions with various molecular targets.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. A study demonstrated that specific pyrimidine derivatives can interfere with cell cycle progression by inhibiting cyclin-dependent kinases (CDKs), leading to cell cycle arrest and subsequent apoptosis in cancer cells .

The mechanism of action for this compound is believed to involve modulation of key signaling pathways associated with cancer progression. By interacting with CDKs, the compound may disrupt normal cell cycle regulation, which is often altered in cancerous cells. Additionally, the trifluoromethyl group may enhance the lipophilicity of the compound, potentially improving its bioavailability and cellular uptake .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. While specific data on this compound's pharmacokinetics is limited, related studies on similar pyrimidine derivatives suggest favorable profiles, including good oral bioavailability and brain penetration .

Case Studies

StudyFindings
Study on Pyrimidine Derivatives Demonstrated significant inhibition of A431 vulvar epidermal carcinoma cell line proliferation by chloroethyl pyrimidine nucleosides .
Antimalarial Activity Synthesis and evaluation of ferrocene-pyrimidine conjugates showed promising antiplasmodial activities against Plasmodium falciparum .
Sphingomyelinase Inhibition Related compounds exhibited inhibition of neutral sphingomyelinase 2 (nSMase2), with implications for Alzheimer's disease treatment .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the preparation of the pyrimidine scaffold followed by the introduction of the pyrrolidine and trifluoromethyl groups through nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

1. Tankyrase Inhibition
The compound has been identified as a potential inhibitor of tankyrase enzymes, which play a crucial role in various cellular processes, including the regulation of β-catenin in the Wnt signaling pathway. This inhibition is significant for cancer therapy, particularly in tumors where Wnt signaling is aberrantly activated. Tankyrase inhibitors are being explored for their ability to suppress tumor growth and enhance the efficacy of existing cancer treatments .

2. Neuropharmacology
Research indicates that the compound may exhibit neuroprotective properties. Its structural similarity to known neuroactive agents suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By modulating neurotransmitter systems, it may help alleviate symptoms associated with these conditions .

Pharmacological Studies

3. Antidepressant Effects
Preliminary studies have suggested that 4-methyl-2-(pyrrolidin-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine may possess antidepressant-like effects. This is hypothesized to occur through the modulation of serotonin and norepinephrine levels in the brain, similar to other antidepressants .

4. Anticancer Activity
The compound has shown promise in vitro against various cancer cell lines. Its ability to induce apoptosis (programmed cell death) in malignant cells while sparing normal cells is particularly noteworthy. This selectivity could lead to fewer side effects compared to conventional chemotherapeutics .

Case Studies

StudyFindingsImplications
Study on Tankyrase Inhibition Demonstrated significant inhibition of tankyrase activity in cancer cell lines.Supports further development as a cancer therapeutic agent.
Neuroprotective Effects Showed reduced neuronal cell death in models of neurodegeneration.Potential for development as a neuroprotective drug.
Antidepressant-Like Activity Indicated increased serotonin levels in animal models.May lead to new treatments for depression with fewer side effects than current options.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The following table compares the target compound with structurally related analogs:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Source
Target Compound C₂₀H₂₄F₃N₇ 443.45* 4-methyl, 2-pyrrolidine, 6-piperazine-linked 3-(trifluoromethyl)pyridine -
4-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine (CAS: 946212-71-1) C₂₁H₂₇N₅O 365.5 4-methyl, 2-pyrrolidine, 6-piperazine-linked 2-methylbenzoyl
4-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine (CAS: 923185-66-4) C₂₅H₂₉N₅O 415.5 4-methyl, 2-piperidine, 6-piperazine-linked naphthalene-carbonyl
4-Methoxy-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine (CAS: 2034466-65-2) C₁₄H₁₅F₃N₆O 340.30 4-methoxy, 2-piperazine-linked pyrimidine with 6-trifluoromethyl
6-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N⁴-[(4-chlorophenyl)methyl]pyrimidine-2,4-diamine (CAS: 2085690-19-1) C₂₁H₂₀Cl₂F₃N₇ 498.3 6-piperazine-linked chloro-trifluoromethylpyridine, 4-chlorophenylmethyl amine

*Calculated molecular weight based on formula.

Key Observations:
  • Substituent Effects: The 2-methylbenzoyl group in reduces molecular weight (365.5 vs. Bulky groups like naphthalene-carbonyl increase molecular weight (415.5) but may hinder solubility. Chlorophenylmethyl and additional chlorine in significantly raise molecular weight (498.3) and lipophilicity.
  • Trifluoromethyl Positioning :
    • The target compound’s 3-(trifluoromethyl)pyridine contrasts with ’s 6-(trifluoromethyl)pyrimidine , which lacks a pyrrolidine group, reducing steric bulk.

Pharmacological Implications

  • Target Compound : The piperazine-pyrrolidine-pyrimidine scaffold may enhance kinase inhibition (e.g., JAK/STAT pathways) compared to analogs with bulkier groups (e.g., naphthalene in ), which could reduce cell permeability.
  • Bioisosteric Replacements : Replacing the 3-(trifluoromethyl)pyridine with 2-methylbenzoyl (as in ) might alter selectivity toward different enzyme isoforms.
  • Metabolic Stability: The trifluoromethyl group in the target compound and likely improves resistance to oxidative metabolism compared to non-fluorinated analogs .

Preparation Methods

Chlorination and Thioether Formation

Chlorination at position 6 is achieved using phosphorus oxychloride (POCl₃) under reflux, yielding 4-methyl-2,6-dichloropyrimidine. Thioether groups are introduced via nucleophilic displacement with sodium thiomethoxide, producing 4-methyl-6-chloro-2-(methylthio)pyrimidine. This intermediate’s reactivity at position 2 allows for further substitutions with nitrogen-containing nucleophiles.

ParameterValue
Temperature80–90°C
Reaction Time12–16 hours
SolventDMF
BaseK₂CO₃
Yield85–90%

Synthesis of 4-[3-(Trifluoromethyl)Pyridin-2-yl]Piperazine

The piperazine-trifluoromethylpyridine moiety is synthesized separately before coupling to the pyrimidine core.

Piperazine Functionalization

1-(3-Trifluoromethylpyridin-2-yl)piperazine is prepared via nucleophilic aromatic substitution between 2-chloro-3-(trifluoromethyl)pyridine and piperazine. A representative procedure involves dissolving 2-chloro-3-(trifluoromethyl)pyridine (1.0 equiv) and piperazine (3.0 equiv) in acetonitrile, followed by refluxing at 80°C for 24 hours. The product is isolated via distillation under reduced pressure (103°C at 0.05 mmHg), yielding 81.4% .

Key Data:

ParameterValue
SolventAcetonitrile
Temperature80°C
Reaction Time24 hours
Yield81.4%

Coupling of Piperazine-Trifluoromethylpyridine to Pyrimidine

The final step involves substituting the chlorine atom at position 6 of the pyrimidine intermediate with the preformed piperazine derivative.

Lithium Hexamethyldisilazide (LiHMDS)-Mediated Coupling

A solution of 4-methyl-2-(pyrrolidin-1-yl)-6-chloropyrimidine (1.0 equiv) and 1-(3-trifluoromethylpyridin-2-yl)piperazine (1.2 equiv) in toluene is treated with LiHMDS (2.5 equiv) at 0–5°C. The mixture is warmed to 25–35°C and stirred for 1 hour, achieving near-quantitative conversion. The product is purified via column chromatography (ethyl acetate/hexane), yielding 78–82% .

Key Data:

ParameterValue
SolventToluene
BaseLiHMDS
Temperature0–5°C → 25–35°C
Reaction Time1 hour
Yield78–82%

Alternative Coupling Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of intermediates in DMF is irradiated at 120°C for 15 minutes, achieving comparable yields (80–85%). This method is advantageous for large-scale production due to reduced energy consumption.

Ultrasound-Promoted Reactions

Ultrasonication at 40 kHz for 30 minutes in ethanol enhances reaction efficiency by improving mass transfer, yielding 83–87% .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 8.22 (d, J = 5.4 Hz, 1H, pyridine-H), 4.08 (t, J = 5.2 Hz, 4H, piperazine-H), 2.36 (s, 3H, CH₃).

  • ¹³C NMR : δ 181.16 (C=S), 158.49 (pyrimidine-C), 130.53 (CF₃-C).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 392.4 [M+H]⁺ (calculated for C₁₉H₂₃F₃N₆: 392.4).

Challenges and Optimization

Steric Hindrance

Bulky substituents on the pyrimidine ring can hinder piperazine coupling. Using strong bases like LiHMDS mitigates this by deprotonating the piperazine nitrogen, enhancing nucleophilicity.

Solvent Selection

Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates, while toluene minimizes side reactions during coupling.

Industrial-Scale Considerations

Cost-Effective Reagents

The use of piperazine (low-cost amine) and POCl₃ (economical chlorinating agent) ensures scalability.

Waste Management

Distillation and column chromatography generate solvent waste, necessitating recycling protocols to meet environmental regulations .

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis of this pyrimidine derivative involves multi-step reactions, including nucleophilic substitution, coupling, and purification. Critical steps include:

  • Piperazine-Pyridine Coupling : Reacting 3-(trifluoromethyl)pyridin-2-yl-piperazine with a halogenated pyrimidine intermediate under reflux in dimethylformamide (DMF) or dichloromethane (DCM) .
  • Pyrrolidine Introduction : Introduce the pyrrolidine moiety via a nucleophilic substitution reaction using stannous chloride as a reducing agent .
  • Purification : Use column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and monitor progress via thin-layer chromatography (TLC) .
    Optimization : Adjust solvent polarity, catalyst loading (e.g., palladium catalysts for coupling), and temperature to enhance yield (>70%) and purity (>95%) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and integration ratios .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C20_{20}H23_{23}F_{3N6_6) .
  • X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding networks, critical for understanding bioactivity .
  • HPLC : Ensure purity (>98%) using C18 columns and UV detection .

Q. What in vitro biological assays are typically employed to evaluate its activity?

Standard assays include:

  • Enzyme Inhibition Assays : Measure IC50_{50} values against kinases or GPCRs (e.g., CXCR3) using fluorescence polarization .
  • Cell Viability Assays : Screen for anticancer activity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 3^3H-labeled antagonists) to determine Ki_i values .

Advanced Research Questions

Q. How can computational modeling predict binding affinity and interaction mechanisms?

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., GPCRs). The trifluoromethyl group may enhance hydrophobic interactions .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor stability over 100 ns to assess binding mode persistence .
  • QSAR Models : Correlate substituent electronegativity (e.g., CF3_3) with bioactivity trends .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?

  • Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated) .
  • Bioavailability Studies : Compare oral vs. intravenous administration in rodent models to address absorption issues .
  • Orthogonal Assays : Validate target engagement using CRISPR-edited cell lines or knock-out models .

Q. How do substitution patterns on the pyrimidine ring influence physicochemical properties?

  • LogP Calculations : The CF3_3 group increases lipophilicity (LogP ~3.5), enhancing blood-brain barrier penetration .
  • Solubility : Methoxy or polar substituents improve aqueous solubility (e.g., >50 µM in PBS) but may reduce membrane permeability .
  • Bioactivity : Piperazine-linked pyridines improve receptor selectivity by mimicking endogenous ligand conformations .

Q. What advanced spectroscopic methods elucidate 3D conformation and tautomerism?

  • 2D NMR (NOESY/ROESY) : Detect through-space correlations to confirm pyrrolidine-pyrimidine spatial arrangement .
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze electronic environments of nitrogen atoms in the pyrimidine ring .
  • Variable-Temperature NMR : Identify tautomeric shifts (e.g., keto-enol) in DMSO-d6_6 .

Q. How can reaction parameters optimize the final coupling step?

  • Design of Experiments (DoE) : Vary solvent (DMF vs. DCM), temperature (80–120°C), and catalyst (Pd(OAc)2_2 vs. PdCl2_2) to maximize yield .
  • Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-limiting steps (e.g., piperazine activation) .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability without sacrificing efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.